3,5,7-Trioxotriacontanoic acid
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Overview
Description
3,5,7-Trioxotriacontanoic acid is an organic compound with the molecular formula C₃₀H₅₄O₅. It is a long-chain fatty acid derivative characterized by the presence of three oxo groups at the 3rd, 5th, and 7th positions of the triacontanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trioxotriacontanoic acid typically involves the oxidation of triacontanoic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic oxidation of triacontanoic acid using metal catalysts such as palladium or platinum supported on carbon. This method offers better control over the oxidation process and can be conducted under milder conditions compared to traditional chemical oxidants .
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trioxotriacontanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones at different positions on the carbon chain.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the oxo groups to hydroxyl groups, forming triols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acetic acid, dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Triols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
3,5,7-Trioxotriacontanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 3,5,7-Trioxotriacontanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in fatty acid metabolism, cell membrane components.
Comparison with Similar Compounds
Similar Compounds
Triacontanoic acid: The parent compound without the oxo groups.
3-Oxotriacontanoic acid: A derivative with a single oxo group at the 3rd position.
5,7-Dioxotriacontanoic acid: A derivative with oxo groups at the 5th and 7th positions.
Uniqueness
3,5,7-Trioxotriacontanoic acid is unique due to the presence of three oxo groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
90318-20-0 |
---|---|
Molecular Formula |
C30H54O5 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
3,5,7-trioxotriacontanoic acid |
InChI |
InChI=1S/C30H54O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(31)24-28(32)25-29(33)26-30(34)35/h2-26H2,1H3,(H,34,35) |
InChI Key |
NMPDORDBTMEOOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CC(=O)CC(=O)O |
Origin of Product |
United States |
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